Pyridoxine-alpha-glucoside

Übersicht

Beschreibung

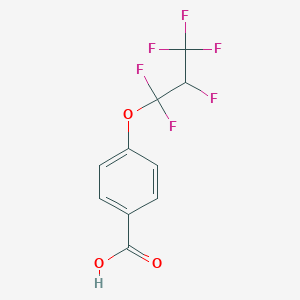

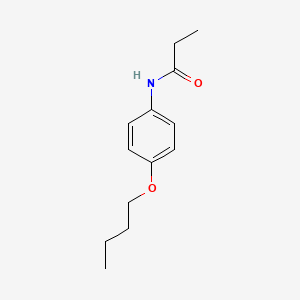

Pyridoxine-alpha-glucoside is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by the glycosylation of pyridoxine, resulting in a more stable form that is resistant to light and heat.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridoxine-alpha-glucoside can be synthesized through enzymatic glycosylation. One method involves using marine alpha-glucosidase from Aplysia fasciata, which catalyzes the transfer of glucose from maltose to pyridoxine, resulting in high yields of pyridoxine monoglucosides and isomaltosides . The reaction conditions typically include a pH of around 6 and a temperature of 30-40°C.

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products. The enzymes used are typically derived from microorganisms or marine organisms, and the process is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridoxine-alpha-glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond to release pyridoxine and glucose .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using alpha-glucosidase.

Glycosylation: Enzymatic glycosylation using alpha-glucosidase and maltose as the glucose donor.

Major Products:

Hydrolysis: Pyridoxine and glucose.

Glycosylation: Pyridoxine monoglucosides and isomaltosides.

Wissenschaftliche Forschungsanwendungen

Pyridoxine-alpha-glucoside has diverse applications in scientific research:

Chemistry: Used as a stable form of vitamin B6 in various chemical reactions and studies.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential in treating vitamin B6 deficiency and related disorders.

Industry: Utilized in the production of fortified foods and supplements due to its enhanced stability.

Wirkmechanismus

Pyridoxine-alpha-glucoside exerts its effects by being hydrolyzed to release pyridoxine, which is then converted to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The molecular targets include various enzymes that require pyridoxal 5’-phosphate as a cofactor.

Vergleich Mit ähnlichen Verbindungen

Pyridoxine: The parent compound, less stable than pyridoxine-alpha-glucoside.

Pyridoxal: Another form of vitamin B6, also less stable.

Pyridoxamine: A form of vitamin B6 with different biological activities.

Uniqueness: this compound is unique due to its enhanced stability against light and heat, making it more suitable for industrial applications and long-term storage . Its glycosylated form also offers improved bioavailability and targeted delivery in biological systems.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEVNIGTHQCGQT-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181119 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26545-80-2 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)

![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)

![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)

![1,3-Dimethyl-5-[2-(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thiohydantoin](/img/structure/B1227692.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)

![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)

![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)

![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B1227705.png)